![molecular formula C19H25N3O3 B2597238 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide CAS No. 1009671-47-9](/img/structure/B2597238.png)
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide, also known as MD-33, is a novel compound that has recently gained attention in the scientific community for its potential applications in various fields.
科学的研究の応用
Antihypertensive Activity
Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has demonstrated potential antihypertensive effects. Certain compounds within this class were found to exhibit significant blood pressure-lowering effects, acting as alpha-adrenergic blockers. This suggests potential applications in the development of antihypertensive medications (Caroon et al., 1981).
Venom Constituents and Wasp Attractants
Studies on spiroacetals, structurally related to diazaspirocycles, have identified them as major volatile components in wasp venom. These compounds have been synthesized and shown to possess attractant properties for wasps, indicating potential applications in the development of wasp lures or repellents (Weston et al., 1997).
Spiroarsoranes and Polytopal Equilibrium
Research into spiroarsoranes, which share the spirocyclic motif with the compound , has explored their chemical behavior in solution, demonstrating polytopal equilibrium. This insight into the dynamic behavior of spirocyclic compounds could inform synthetic strategies and applications in materials science (Tapia-Benavides et al., 2010).
Bronchospasmolytic and Antiallergic Activities
Investigations into decasilate, a compound with a diazaspirodecane structure, have revealed bronchospasmolytic, antiallergic, anti-inflammatory, mucolytic, and antitussive activities in experimental models. These findings suggest potential applications in treating respiratory conditions such as chronic bronchitis (Ucelay et al., 1991).
Photochemical Transformation to β-Lactams
A study on the photochemical transformation of a benzoxazine derivative to β-lactams highlights the chemical reactivity and potential for synthesizing novel β-lactam antibiotics. This research could inform the development of new antibacterial agents (Marubayashi et al., 1992).
作用機序
Target of Action
The primary target of the compound 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide is the receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key regulator of necroptosis, a form of programmed cell death .
Mode of Action
This compound acts by inhibiting the kinase activity of RIPK1 . This inhibition blocks the activation of the necroptosis pathway .
Biochemical Pathways
The compound this compound affects the necroptosis pathway. By inhibiting RIPK1, it prevents the downstream effects of necroptosis, which is considered a significant driver of various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect. In a necroptosis model in U937 cells, the compound showed prominent inhibitory activity .
Action Environment
Environmental factors that may influence the action, efficacy, and stability of 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4The compound is stable at room temperature , suggesting that it may be resistant to degradation under normal storage conditions.
特性
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-8-10-19(11-9-13)17(24)22(18(25)21-19)12-16(23)20-14(2)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMIZOVKZNJXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(m-tolyl)acetamide](/img/structure/B2597155.png)
![3-(2-chlorophenyl)-5-methyl-N-[3-(3-methyl-2-imidazo[1,2-a]pyrimidinyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B2597156.png)
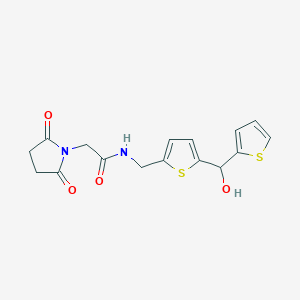
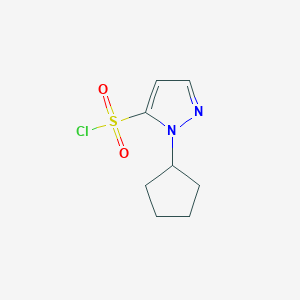
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2597161.png)

![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![4-benzyl-N-(2-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2597165.png)
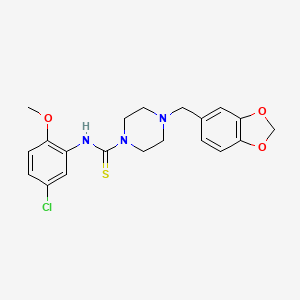
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
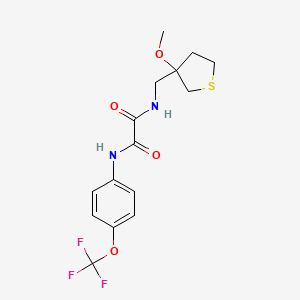

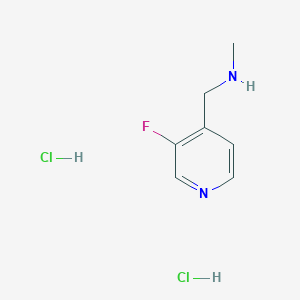
![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)